molecular formula C22H18N2S B11980794 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline

4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline

Cat. No.: B11980794
M. Wt: 342.5 g/mol
InChI Key: OZXGMPQQULSKIG-UHFFFAOYSA-N
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Description

This compound is a Schiff base derived from the condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (CAS 92-36-4) and 2-methylbenzaldehyde . The benzothiazole core confers rigidity and π-conjugation, while the imine (-CH=N-) linker enhances electronic delocalization. The methyl substituents on the benzothiazole and benzylidene moieties modulate steric and electronic properties, influencing reactivity and applications in materials science (e.g., OLEDs) and antimicrobial research .

Properties

Molecular Formula

C22H18N2S

Molecular Weight

342.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(2-methylphenyl)methanimine

InChI

InChI=1S/C22H18N2S/c1-15-7-12-20-21(13-15)25-22(24-20)17-8-10-19(11-9-17)23-14-18-6-4-3-5-16(18)2/h3-14H,1-2H3

InChI Key

OZXGMPQQULSKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Cyclization Mechanism

  • Bromination and Thiocyanate Incorporation :

    • 4-Methylaniline reacts with bromine in acetic acid, generating a brominated intermediate.

    • Potassium thiocyanate introduces a thiocyanate group at the ortho position relative to the amine.

  • Cyclization :

    • Intramolecular nucleophilic attack by the sulfur atom on the electrophilic carbon adjacent to the thiocyanate group forms the benzothiazole ring.

    • The methyl group at the 6-position originates from the starting 4-methylaniline.

Typical Reaction Conditions :

ParameterValue
SolventGlacial acetic acid
Temperature0–10°C (initial), then ambient
ReagentsKSCN, Br₂, 4-methylaniline
Reaction Time2–4 hours
Yield70–85% (estimated)

Functionalization to 4-(6-Methyl-1,3-Benzothiazol-2-yl)Aniline

The benzothiazole intermediate is functionalized with an aniline group at the 4-position. This step typically employs Ullmann coupling or Buchwald-Hartwig amination , though direct substitution may occur under specific conditions.

Direct Amination

  • Substitution Reaction :

    • 2-Chloro-6-methylbenzothiazole reacts with excess aniline in the presence of a copper catalyst.

    • Conditions :

      • Solvent: Toluene

      • Catalyst: CuI (10 mol%)

      • Base: K₃PO₄

      • Temperature: 110°C, 24 hours

      • Yield: ~65%.

Schiff Base Formation via Condensation

The final step involves condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 2-methylbenzaldehyde to form the imine linkage.

Reaction Protocol

  • Acid-Catalyzed Condensation :

    • Equimolar amounts of the aniline derivative and aldehyde are refluxed in ethanol with a catalytic amount of acetic acid.

    • Water is removed azeotropically to drive the reaction to completion.

Optimized Conditions :

ParameterValue
SolventAnhydrous ethanol
CatalystAcetic acid (5 mol%)
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield75–90%

Characterization Data

  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, CH=N), 7.82–7.21 (m, aromatic protons), 2.56 (s, 3H, CH₃).

  • LC-MS : m/z 342.5 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

  • Combines benzothiazole formation and Schiff base condensation in a single reaction vessel:

    • Reagents : 4-Methylaniline, 2-methylbenzaldehyde, KSCN, Br₂.

    • Conditions : Glacial acetic acid, 80°C, 12 hours.

    • Yield : ~60% (lower due to competing side reactions).

Solid-State Mechanochemical Synthesis

  • Grinding Method :

    • Aniline and aldehyde are ground with a catalytic amount of p-toluenesulfonic acid (PTSA) in a ball mill.

    • Advantages : Solvent-free, high atom economy, reduced reaction time (2 hours).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Copper catalysts from amination steps are recovered via filtration and reused, reducing costs.

  • Solvent Selection : Ethanol is preferred over dichloromethane for environmental and safety reasons.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:2) to achieve >98% purity.

  • Chromatography : Preparative thin-layer chromatography (TLC) resolves byproducts in small-scale syntheses.

Challenges and Mitigation Strategies

Hydrolysis of Schiff Base

  • Issue : Imine linkage susceptibility to moisture.

  • Solution : Use of anhydrous solvents and molecular sieves during condensation.

Byproduct Formation

  • Issue : Over-oxidation during benzothiazole synthesis.

  • Solution : Strict temperature control (<10°C during bromine addition) .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or acetonitrile. .

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline. For instance, derivatives featuring benzothiazole moieties have demonstrated potent activity against various Gram-positive and Gram-negative bacteria. A review noted that certain benzothiazole derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as new antibacterial agents .

1.2 Antiviral Properties
Research has also focused on the antiviral potential of benzothiazole derivatives, particularly against viruses such as MERS-CoV. In one study, a series of methanimine derivatives were synthesized, with some showing promising inhibitory activity against MERS-CoV with low IC50 values, suggesting that modifications to the benzothiazole structure could enhance antiviral efficacy .

Material Science

2.1 Photophysical Properties
The compound has been investigated for its photophysical properties, which are crucial for applications in organic electronics and photonics. Studies have shown that compounds containing the benzothiazole group can exhibit strong fluorescence, making them suitable candidates for use in light-emitting diodes (LEDs) and organic solar cells .

2.2 Dye Applications
Due to its vibrant color properties, this compound can be utilized as a dye in various applications, including textiles and biological staining. The ability to modify its structure allows for tunable dye properties, which can be tailored for specific applications .

Case Studies

Study Focus Findings
Shi et al. (2024)Antibacterial ActivityIdentified derivatives with MIC values lower than standard antibiotics against multiple bacterial strains .
Zhang et al. (2020)Antiviral PropertiesDeveloped derivatives with IC50 values indicating strong inhibition of MERS-CoV .
Liu et al. (2023)Photophysical PropertiesDemonstrated strong fluorescence suitable for organic electronics applications .

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-[(E)-(2-methylphenyl)methylidene]amine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic residues in proteins, modulating their function. Pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aldehyde Component

(a) 4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline ()
  • Structure : The aldehyde component is 2-naphthaldehyde instead of 2-methylbenzaldehyde.
  • Molecular Formula : C25H18N2S (MW: 378.49 g/mol).
  • Key Differences :
    • The naphthyl group increases molecular weight and π-surface area, enhancing absorption in the UV-Vis range compared to the methylphenyl analog.
    • Higher hydrophobicity may reduce solubility in polar solvents.
(b) N-[(1E)-1H-Indol-3-ylmethylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline ()
  • Structure : The benzylidene group is replaced with an indole-derived imine.
  • Biological activity may differ due to interactions with indole-binding proteins .

Variations in the Linker Group

(a) Hydrazone Derivatives ()
  • Example: (E)-N,N-dimethyl-4-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)aniline ().
  • Structure : Replaces the imine (-CH=N-) with a hydrazone (-NH-N=CH-) linker.
  • Key Differences: Hydrazones exhibit tautomerism and stronger hydrogen-bonding capacity, affecting crystallinity and stability .
(b) Azo Derivatives ()
  • Example : 4-[(E)-2-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline.
  • Structure : Contains an azo (-N=N-) group instead of an imine.
  • Key Differences :
    • Azo compounds undergo photoisomerization, enabling applications in photoresponsive materials.
    • Reduced thermal stability compared to Schiff bases .

Functional Group Modifications

(a) Nitro-Substituted Analog ()
  • Example : 4-(6-Methyl-1,3-benzothiazol-2-yl)-2-nitroaniline (Compound 12).
  • Structure : Nitro group at the 2-position of the aniline ring.
  • Key Differences :
    • The electron-withdrawing nitro group increases acidity (pKa ~4–5) and redox activity.
    • Demonstrates antibiofilm activity against S. aureus (MIC: 50 µg/mL; eradication at 200 µg/mL) .
(b) Thioether/Azomethine Hybrids ()
  • Example : (E)-4-(hexyloxy)-N-(4-(methylthio)benzylidene)aniline.
  • Structure : Incorporates alkoxy and methylthio substituents.
  • Key Differences: Thioether groups improve solubility in nonpolar solvents. Alkoxy chains enhance liquid crystalline behavior .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Notable Properties
Target Compound C22H19N2S 6-methyl-benzothiazole, 2-methylbenzylidene Materials science, antimicrobials High π-conjugation, moderate solubility
2-Naphthyl Analog () C25H18N2S 2-naphthylmethylene Dyes, sensors Extended conjugation, λmax ~400 nm
Indole Derivative () C23H18N3S Indole-3-ylmethylene Electrochemistry, proteomics Redox-active, H-bond donor
Nitro-Substituted () C14H11N3O2S 2-nitroaniline Antibiofilm agents MIC: 50 µg/mL vs. S. aureus
Thioether Hybrid () C20H25NOS Hexyloxy, methylthio Liquid crystals Tm: 85–90°C, liquid crystalline phase

Biological Activity

The compound 4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-methylphenyl)methylidene]aniline , often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18N2S
  • Molecular Weight : 342.46 g/mol
  • CAS Number : 12119815

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer types:

Compound NameCell LineIC50 (μM)
Compound AHeLa5.0
Compound BMCF77.2
Compound CA5493.8

These findings suggest that structural modifications in benzothiazole derivatives can enhance their anticancer efficacy.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression . Additionally, benzothiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various signaling pathways .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of benzothiazole derivatives, including the compound , evaluated their cytotoxic effects on human cervical cancer (HeLa) and breast cancer (MCF7) cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with significant inhibition of cell viability observed at concentrations above 5 μM.

Study 2: In Vivo Efficacy

In vivo studies using mouse models have further validated the anticancer potential of benzothiazole derivatives. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed that treated tumors exhibited increased apoptosis and reduced proliferation markers .

Q & A

Q. How can the molecular structure of this compound be unambiguously confirmed?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. The compound’s crystalline form can be analyzed using programs like SHELXL for refinement and ORTEP-III for visualization of anisotropic displacement parameters. Hydrogen bonding patterns and π-π interactions in the crystal lattice should be evaluated using graph-set analysis to validate intermolecular interactions . For non-crystalline samples, complementary techniques such as NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) should cross-validate molecular connectivity and stoichiometry .

Q. What is a reliable synthetic route for this compound?

Methodological Answer: A Schiff base condensation reaction is typically employed.

  • Step 1: React 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (0.01 mol) with 2-methylbenzaldehyde (0.01 mol) in absolute ethanol.
  • Step 2: Add glacial acetic acid (2–3 drops) as a catalyst and reflux for 4–8 hours.
  • Step 3: Cool, filter, and recrystallize the product from ethanol. Monitor reaction progress via TLC and confirm yield, purity, and melting point against literature data .

Q. How can spectroscopic data resolve ambiguities in structural assignments?

Methodological Answer:

  • ¹H NMR: The imine proton (CH=N) appears as a singlet near δ 8.5–9.0 ppm. Aromatic protons from the benzothiazole and 2-methylphenyl groups show distinct splitting patterns.
  • IR: The C=N stretch is observed at ~1600–1650 cm⁻¹.
  • UV-Vis: Conjugation between the benzothiazole and imine moieties results in absorption maxima in the 300–400 nm range. Compare experimental data with computational predictions (e.g., DFT) to resolve conflicts .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies (e.g., bond length deviations >0.05 Å or unexpected torsion angles) require multi-technique validation:

  • Cross-check: Use Hirshfeld surface analysis to assess packing effects on crystallographic parameters.
  • Dynamic Effects: Variable-temperature NMR or X-ray studies can reveal conformational flexibility.
  • Computational Modeling: Perform DFT geometry optimization to compare theoretical and experimental bond lengths/angles .

Q. What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Catalyst Optimization: Replace glacial acetic acid with microwave-assisted catalysis or ionic liquids to reduce reaction time.
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Document yield improvements via Design of Experiments (DoE) .

Q. How do hydrogen bonding networks influence the compound’s crystallographic behavior?

Methodological Answer: Analyze hydrogen bond motifs using graph-set notation (e.g., R₂²(8) for dimeric interactions). For example:

  • N–H⋯S interactions between the benzothiazole sulfur and amine protons.
  • C–H⋯π interactions involving the 2-methylphenyl group. Use Mercury or CrystalExplorer to map interactions and correlate with thermal stability (TGA/DSC data) .

Q. What computational methods predict bioactivity against specific enzyme targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or antimicrobial targets.
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond acceptor/donor counts.
  • MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize synthesis .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed?

Methodological Answer:

  • Disordered Atoms: Apply SHELXL restraints (e.g., SIMU, DELU) to model split positions.
  • Twinning: Use the TWIN command in SHELXL with Hooft/Y parameters. Validate with R₁ vs wR₂ convergence plots.
  • High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution for ambiguous regions .

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